![molecular formula C17H31NO6 B11939830 (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-triméthyl-1-propanaminium Sel interne est un composé organique complexe doté d’une structure unique. Ce composé est caractérisé par ses groupes acide carboxylique et un centre ammonium quaternaire, ce qui en fait un sel interne.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-triméthyl-1-propanaminium Sel interne implique généralement plusieurs étapes. Le processus commence par la préparation de l’intermédiaire ammonium quaternaire, suivie par l’introduction des groupes acide carboxylique. Les conditions réactionnelles exigent souvent des températures et des niveaux de pH contrôlés afin de garantir la stabilité des composés intermédiaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour le rendement et la pureté, avec une surveillance attentive des paramètres réactionnels. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-triméthyl-1-propanaminium Sel interne subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes acide carboxylique.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour empêcher des réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés carboxylates, tandis que la réduction peut produire des alcools ou des aldéhydes.
Applications de recherche scientifique
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-triméthyl-1-propanaminium Sel interne a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme agent de délivrance de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme par lequel (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-triméthyl-1-propanaminium Sel interne exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le centre ammonium quaternaire du composé lui permet de se lier aux sites chargés négativement sur les protéines, modifiant ainsi leur fonction et leur activité. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-triméthyl-1-propanaminium Sel interne : présente des similitudes avec d’autres composés ammonium quaternaires, tels que la choline et la bétaïne.
Choline : Un nutriment essentiel impliqué dans divers processus physiologiques.
Bétaïne : Connu pour son rôle dans les réactions de méthylation et l’osmorégulation.
Unicité
Ce qui distingue (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-triméthyl-1-propanaminium Sel interne, c’est sa structure spécifique, qui lui confère des propriétés chimiques uniques et des applications potentielles. Sa capacité à former des sels internes stables et à interagir avec un large éventail de cibles moléculaires en fait un composé précieux dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C17H31NO6 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(3R)-3-(9-carboxynonanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO6/c1-18(2,3)13-14(12-16(21)22)24-17(23)11-9-7-5-4-6-8-10-15(19)20/h14H,4-13H2,1-3H3,(H-,19,20,21,22)/t14-/m1/s1 |
Clé InChI |
GBFPILOKXGQZKW-CQSZACIVSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCC(=O)O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



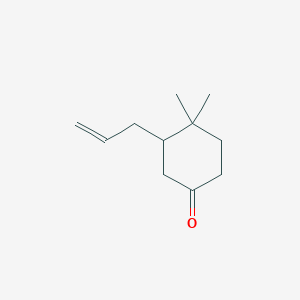
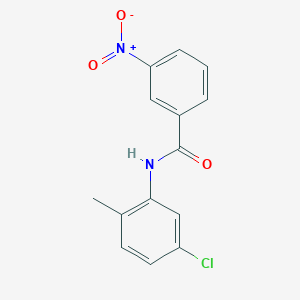
![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)

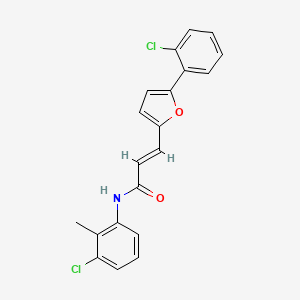
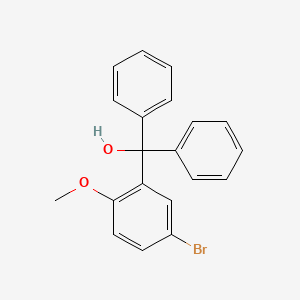


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)

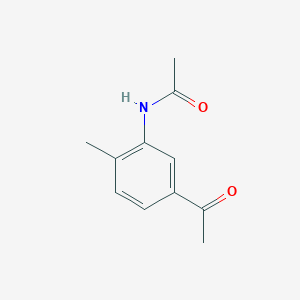
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)

